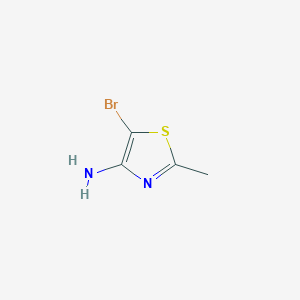
1-Chloronaphthalene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloronaphthalene-2-methanol is an organic compound that belongs to the class of chlorinated naphthalenes It is characterized by the presence of a chlorine atom attached to the naphthalene ring and a methanol group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Chloronaphthalene-2-methanol can be synthesized through several methods. One common approach involves the chlorination of naphthalene followed by the introduction of a methanol group. The chlorination reaction typically uses chlorine gas in the presence of a catalyst such as ferric chloride or aluminum chloride. The reaction is carried out at elevated temperatures, usually between 50-80°C .
Industrial Production Methods
In industrial settings, the production of this compound often involves the direct chlorination of naphthalene using chlorine gas. The reaction is catalyzed by metal sulfides such as ferric sulfide, ferrous sulfide, or copper sulfide. The process is conducted at normal pressure and temperatures ranging from 50-80°C. The reaction time is typically 2-3 hours, resulting in a high yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
1-Chloronaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated or partially chlorinated products.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-Chloronaphthalene-2-methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloronaphthalene-2-methanol involves its interaction with molecular targets and pathways within biological systems. The chlorine atom and methanol group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloronaphthalene: Similar structure but lacks the methanol group.
2-Chloronaphthalene: Chlorine atom is positioned at the second carbon of the naphthalene ring.
1,4-Dichloronaphthalene: Contains two chlorine atoms at the first and fourth positions of the naphthalene ring.
Uniqueness
1-Chloronaphthalene-2-methanol is unique due to the presence of both a chlorine atom and a methanol group, which confer distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C11H9ClO |
|---|---|
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
(1-chloronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
Clave InChI |
XKAXRTVKXFLWLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


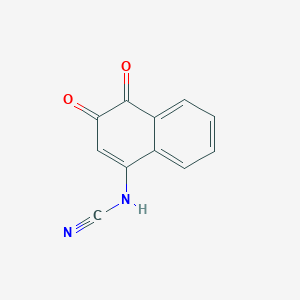

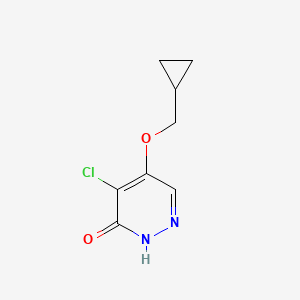


![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
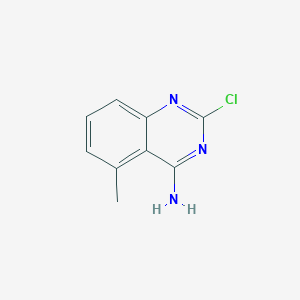
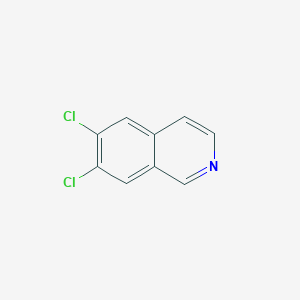
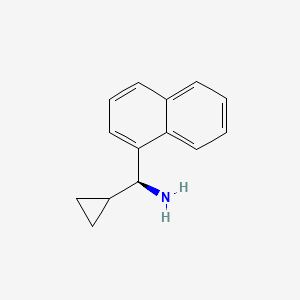


![Ethyl 5-methyl-6-oxa-5-azaspiro[3.4]octane-7-carboxylate](/img/structure/B11902091.png)
![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
